molecular formula C22H13Cl2N3OS B4229586 N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Cat. No.: B4229586
M. Wt: 438.3 g/mol
InChI Key: MSZFNGHTNHSQPS-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety fused with a benzothiophene structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Chlorine, nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler benzimidazole compounds .

Scientific Research Applications

N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. This compound may interfere with cellular processes like DNA replication or protein synthesis, leading to its pharmacological effects .

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3OS/c23-14-10-9-12(21-25-15-6-2-3-7-16(15)26-21)11-17(14)27-22(28)20-19(24)13-5-1-4-8-18(13)29-20/h1-11H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZFNGHTNHSQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=C(C=CC(=C3)C4=NC5=CC=CC=C5N4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-CHLOROPHENYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE

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